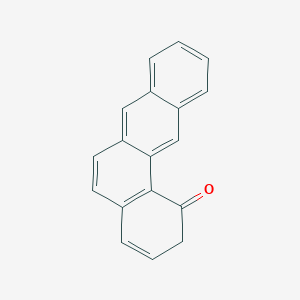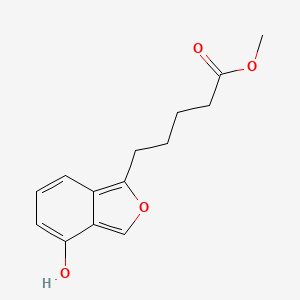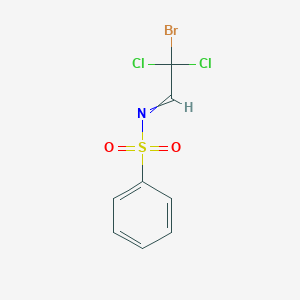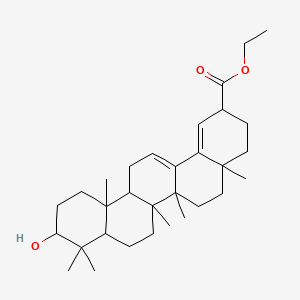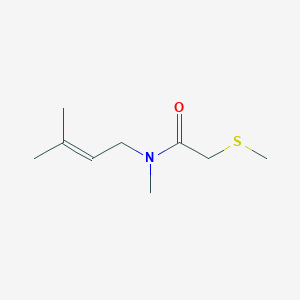![molecular formula C10H29ClInOSi3 B14305875 Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1) CAS No. 112402-92-3](/img/structure/B14305875.png)
Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is a complex organosilicon compound It features a unique structure where a chloro group is bonded to an indiganyl moiety, which is further substituted with three trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) typically involves the reaction of indiganyl chloride with tris(trimethylsilyl)methyl lithium in an inert atmosphere. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The reaction mixture is then quenched with water to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized indiganyl derivatives.
Reduction: Formation of reduced indiganyl derivatives.
Substitution: Formation of substituted indiganyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with certain substrates. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The indiganyl moiety can participate in electron transfer processes, making the compound useful in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Trimethylsilyl chloride: Commonly used in organic synthesis for silylation reactions.
Indiganyl chloride: A precursor in the synthesis of various indiganyl derivatives.
Uniqueness
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is unique due to the combination of its chloro, trimethylsilyl, and indiganyl groups. This unique structure imparts distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
112402-92-3 |
|---|---|
Formule moléculaire |
C10H29ClInOSi3 |
Poids moléculaire |
399.86 g/mol |
InChI |
InChI=1S/C10H27Si3.ClH.In.H2O/c1-11(2,3)10(12(4,5)6)13(7,8)9;;;/h1-9H3;1H;;1H2/q;;+1;/p-1 |
Clé InChI |
UKZBSGXOFIJACB-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In]Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


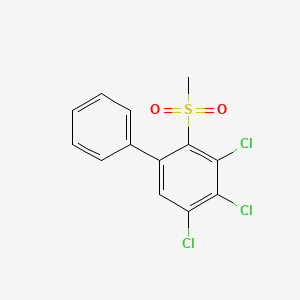
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
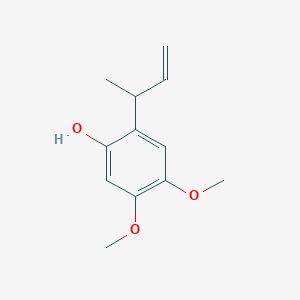
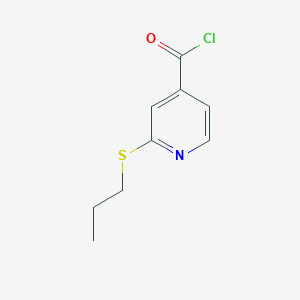
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
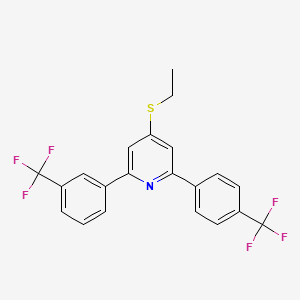
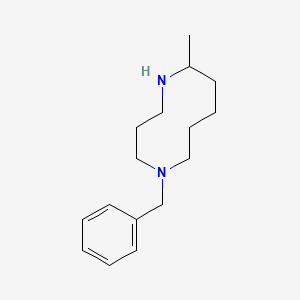
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
